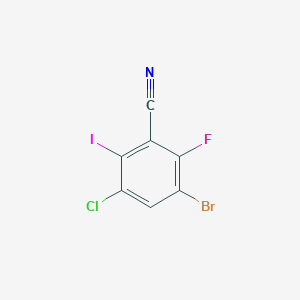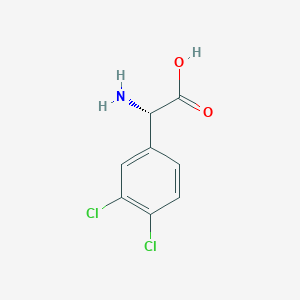
(S)-2-Amino-2-(3,4-dichlorophenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-2-(3,4-dichlorophenyl)acetic acid is a chiral amino acid derivative with significant importance in various fields of scientific research. This compound is characterized by the presence of two chlorine atoms on the phenyl ring and an amino group attached to the alpha carbon, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(3,4-dichlorophenyl)acetic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of 2-(3,4-dichlorophenyl)acrylic acid using a chiral rhodium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired product with high enantiomeric purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is purified using techniques such as crystallization or chromatography to ensure the desired enantiomeric excess.
化学反应分析
Types of Reactions
(S)-2-Amino-2-(3,4-dichlorophenyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of various functional groups on the phenyl ring.
科学研究应用
(S)-2-Amino-2-(3,4-dichlorophenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of (S)-2-Amino-2-(3,4-dichlorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The presence of the amino and carboxylic acid groups allows it to form hydrogen bonds and ionic interactions with the target molecules, influencing their activity and function.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenyl ring structure but different functional groups.
3,4-Dichlorophenylacetic acid: Another compound with a similar phenyl ring structure but lacking the amino group.
Uniqueness
(S)-2-Amino-2-(3,4-dichlorophenyl)acetic acid is unique due to its chiral nature and the presence of both amino and carboxylic acid groups. This combination of features makes it a versatile molecule for various chemical reactions and applications, distinguishing it from other similar compounds.
属性
分子式 |
C8H7Cl2NO2 |
|---|---|
分子量 |
220.05 g/mol |
IUPAC 名称 |
(2S)-2-amino-2-(3,4-dichlorophenyl)acetic acid |
InChI |
InChI=1S/C8H7Cl2NO2/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m0/s1 |
InChI 键 |
NHRIRGQUPAYPDT-ZETCQYMHSA-N |
手性 SMILES |
C1=CC(=C(C=C1[C@@H](C(=O)O)N)Cl)Cl |
规范 SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



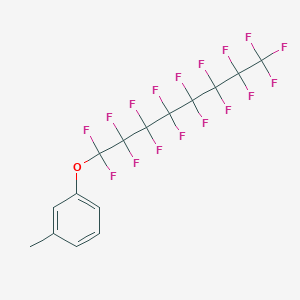
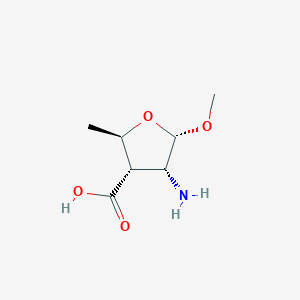
![5-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12855568.png)
![2,4-Difluorophenyl [(2,6-dichloro-4-pyridyl)amino]methanethioate](/img/structure/B12855570.png)
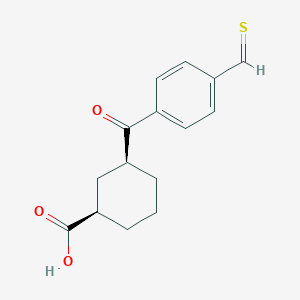
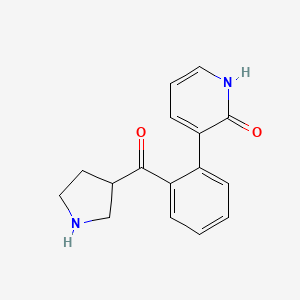


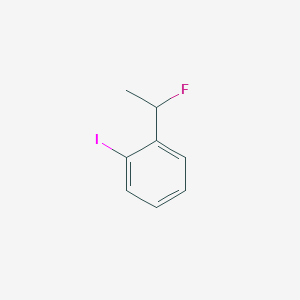
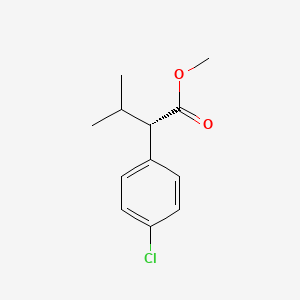
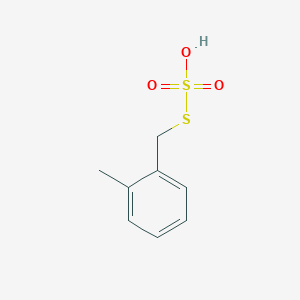
![1H-pyrrolo[2,3-b]pyridine-4-acetic acid](/img/structure/B12855619.png)
